1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine
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Overview
Description
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine is a complex organic compound that belongs to the class of pyrazoloazepines This compound is characterized by its unique structure, which includes a fused ring system with both pyrazole and azepine moieties
Preparation Methods
The synthesis of 1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions for a couple of hours . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include acetic anhydride, pyridine, and sodium borohydride.
Scientific Research Applications
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme complex, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine can be compared with other pyrazoloazepine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share similar structural features but differ in their specific ring systems and functional groups. The unique structure of this compound contributes to its distinct chemical properties and biological activities .
Properties
CAS No. |
85008-85-1 |
---|---|
Molecular Formula |
C27H21N3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene |
InChI |
InChI=1S/C27H21N3/c1-3-11-19(12-4-1)26-25-21-15-7-9-17-23(21)28-24-18-10-8-16-22(24)27(25)30(29-26)20-13-5-2-6-14-20/h1-18,25,27-28H |
InChI Key |
QRRLOHLTSQNEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3C2C4=CC=CC=C4NC5=CC=CC=C35)C6=CC=CC=C6 |
Origin of Product |
United States |
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